molecular formula C12H22ClNO B3964932 2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride

2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No. B3964932
M. Wt: 231.76 g/mol
InChI Key: BRDOYOSOUNXBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride is a chemical compound that has been of interest to researchers due to its potential use in the field of medicine. This compound has been found to have various biochemical and physiological effects that make it useful in scientific research.

Mechanism of Action

The mechanism of action of 2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors and altering neurotransmitter levels.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce pain sensitivity and induce sedation. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride in lab experiments is its potential use as an analgesic and anesthetic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.

Future Directions

There are many future directions for the study of 2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride. One direction is to further investigate its potential use as an analgesic and anesthetic agent. Another direction is to study its effects on other neurotransmitter systems and its potential use in the treatment of other disorders such as schizophrenia and bipolar disorder. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other drugs.

Scientific Research Applications

2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride has been used in various scientific research studies. It has been found to have potential as an analgesic and anesthetic agent. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

2-pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c14-12-9-3-5-10(12)11(6-4-9)13-7-1-2-8-13;/h9-12,14H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDOYOSOUNXBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3CCC2C3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride
Reactant of Route 3
2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride
Reactant of Route 5
2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(1-pyrrolidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.